2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide
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Overview
Description
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyridazin family. This class of compounds is known for its diverse pharmacological activities, often showing potential in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions. The synthesis begins with the preparation of intermediate compounds through cyclization and condensation reactions. Typical reagents might include hydrazine derivatives, aldehydes, ketones, and various catalytic agents. Reaction conditions such as temperature, pH, and solvents are critical in optimizing yields and purity.
Industrial Production Methods
Scaling up the synthesis for industrial production involves careful optimization of reaction parameters. Industrial methods may utilize continuous flow reactors to enhance reaction efficiency and control. The use of robust catalysts and advanced purification techniques like chromatography and recrystallization ensures high-quality production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical transformations, including:
Oxidation: : Converting specific functional groups to higher oxidation states.
Reduction: : Reducing ketone groups to alcohols under specific conditions.
Substitution: : Halogenation or amination of aromatic rings.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents like N-bromosuccinimide, amines.
Major Products
The major products from these reactions depend on the starting material and reaction conditions. For example, oxidation of the ketone group could yield a carboxylic acid derivative, while reduction could result in an alcohol.
Scientific Research Applications
Chemistry
The compound is extensively studied for its chemical properties and potential as a synthetic intermediate. Its unique structure makes it a valuable scaffold for developing new molecules with desired properties.
Biology
In biological research, 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide is explored for its potential as an enzyme inhibitor or receptor ligand. Studies often focus on its interactions with biological macromolecules.
Medicine
The compound shows promise in medicinal chemistry for developing new drugs, especially in oncology and neurology. Its ability to modulate specific molecular targets could lead to novel therapeutic agents.
Industry
In the industrial sector, the compound could be used in the production of specialty chemicals or as a precursor for more complex molecules in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. These interactions can inhibit or activate biological pathways, leading to the desired pharmacological outcomes. The molecular pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methylpropyl)acetamide
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-ethylbutyl)acetamide
Uniqueness
The unique combination of a pyrazolo[3,4-d]pyridazin core with a methoxyethyl side chain differentiates this compound from its analogs. This structural distinction can influence its biological activity and chemical reactivity, providing unique advantages in various applications.
In conclusion: , 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide is a compound of significant interest across multiple scientific and industrial fields. Its synthesis, reactivity, and application in research and industry underscore its versatility and potential.
Properties
IUPAC Name |
2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-27-10-9-20-16(25)12-23-19(26)18-15(17(22-23)13-7-8-13)11-21-24(18)14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOFKZAIHNBQFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=O)C2=C(C=NN2C3=CC=CC=C3)C(=N1)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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